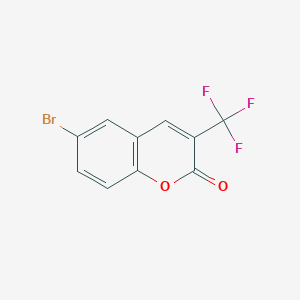

6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C10H4BrF3O2 |

|---|---|

Molecular Weight |

293.04 g/mol |

IUPAC Name |

6-bromo-3-(trifluoromethyl)chromen-2-one |

InChI |

InChI=1S/C10H4BrF3O2/c11-6-1-2-8-5(3-6)4-7(9(15)16-8)10(12,13)14/h1-4H |

InChI Key |

VKSMXUVGBKJEMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

Starting Material: The synthesis begins with a suitable chromenone derivative.

Trifluoromethylation: The trifluoromethyl group is introduced at the 3rd position using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The chromenone core can participate in oxidation and reduction reactions, modifying the oxidation state of the molecule.

Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

Substitution Products: Various substituted chromenones.

Oxidation Products: Oxidized derivatives of the chromenone core.

Reduction Products: Reduced forms of the chromenone scaffold.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one serves as a crucial building block in the synthesis of various therapeutic agents. Its applications include:

- Anticancer Agents : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation, such as DNA gyrase and topoisomerase, which are critical for DNA replication.

- Antimicrobial Properties : It exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

Material Science

The photophysical properties of this compound are being explored for applications in:

- Organic Light-Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in advanced optoelectronic devices.

- Polymer Additives : The compound can enhance the performance of polymers by improving their thermal stability and mechanical properties.

Biological Studies

In biochemical research, this compound is utilized as a probe to study various biological mechanisms:

- Enzyme Activity Assays : It helps in understanding enzyme kinetics and interactions with potential inhibitors.

- Protein Interaction Studies : The compound can be used to investigate protein-ligand interactions, providing insights into cellular signaling pathways.

Case Study 1: Anticancer Activity

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Markers of apoptosis such as cleaved caspase-3 were significantly elevated, indicating its potential as an anticancer agent.

Case Study 2: Antibacterial Efficacy

Research assessing the antibacterial properties against Staphylococcus aureus revealed that the compound effectively inhibited bacterial growth at concentrations lower than conventional antibiotics. This suggests its potential use in developing new antimicrobial therapies.

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of DNA gyrase and topoisomerase |

| Antimicrobial agents | Effective against Staphylococcus aureus | |

| Anti-inflammatory agents | Modulation of inflammatory pathways | |

| Material Science | OLEDs | Enhanced photophysical properties |

| Polymer additives | Improved thermal stability | |

| Biological Studies | Enzyme activity assays | Insights into enzyme kinetics |

| Protein interaction studies | Understanding cellular signaling |

Mechanism of Action

The mechanism of action of 6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 6-bromo-3-(trifluoromethyl)-2H-chromen-2-one, the following compounds are analyzed based on substituent variations, spectral data, and functional applications:

Table 1: Structural and Physical Properties

Key Observations :

- Melting Points : Compounds with rigid aromatic substituents (e.g., 3d) exhibit higher melting points (>300°C) due to strong π-π stacking and hydrogen bonding, while flexible side chains (e.g., 23g) lower melting points .

- IR Spectroscopy : The C=O stretch (~1730 cm⁻¹) is consistent across coumarin derivatives, while NH stretches (3420–3427 cm⁻¹) indicate hydrazine or thiazole linkages .

Key Observations :

- Antitumor Activity : Pyrazolo derivatives (e.g., 7c) show superior potency (IC₅₀ ~2.7 µM) compared to thiazole-based analogs (e.g., 23g, IC₅₀ ~3.5 µM), likely due to improved DNA intercalation .

- Electron-Withdrawing Effects : The -CF₃ group in DTBO enhances charge transport in solar cells by stabilizing radical intermediates .

Critical Analysis of Substituent Effects

Bromine (Position 6) : Enhances lipophilicity and halogen bonding, critical for biological membrane penetration and receptor binding .

Trifluoromethyl (Position 3) : The -CF₃ group increases metabolic stability and electron deficiency, favoring applications in antitumor agents and optoelectronic materials .

Thiazole/Thiadiazole Moieties : Improve π-conjugation and hydrogen-bonding capacity, enhancing antitumor efficacy but reducing solubility .

Biological Activity

6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the chromenone ring. This specific substitution pattern enhances its lipophilicity, allowing better penetration through biological membranes and interaction with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.

- Antioxidant Activity : It demonstrates significant free radical-scavenging properties, contributing to its potential therapeutic effects against oxidative stress-related diseases.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Study on Lung Cancer Cells : A study evaluated the effects of this compound on A549 cells, revealing that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3. This indicates its potential as an anticancer agent.

- Antibacterial Efficacy : Another investigation assessed the antibacterial properties against Staphylococcus aureus, demonstrating effective inhibition at concentrations lower than those required for conventional antibiotics. This highlights its potential as a new antimicrobial agent.

- Enzyme Inhibition Studies : Research has shown that this compound inhibits both AChE and BChE with IC50 values of 4.83 μM and 7.04 μM, respectively. This dual inhibitory effect suggests its utility in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.